molecular formula C12H13NO2 B2677354 methyl 1,5-dimethyl-1H-indole-2-carboxylate CAS No. 167478-82-2

methyl 1,5-dimethyl-1H-indole-2-carboxylate

Cat. No. B2677354
CAS RN: 167478-82-2
M. Wt: 203.241
InChI Key: XCLVWEJWFCVZCT-UHFFFAOYSA-N
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Description

“Methyl 1,5-dimethyl-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 . It is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused with a pyrrole ring, which is a characteristic structure of indoles . The molecule also contains a carboxylate group attached to the indole ring .

Scientific Research Applications

Indole Derivatives in Antifungal Research

Research by Levy et al. (2000) discovered indole compounds of mixed biogenesis from the basidiomycete Aporpium caryae, suggesting potential applications in antifungal research. These findings highlight the relevance of indole derivatives in the development of antifungal agents (Levy, Cabrera, Wright, & Seldes, 2000).

Synthesis Methodologies

Akbari and Faryabi (2023) reported an efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates, highlighting the importance of these compounds in chemical synthesis and their potential applications in various fields (Akbari & Faryabi, 2023).

Pyrimidoindole Derivatives

Shestakov et al. (2009) explored the synthesis of 5H-pyrimido[5,4-b]indole derivatives from methyl 3-amino-1H-indole-2-carboxylates, which could be significant in the development of new pharmaceuticals or materials (Shestakov, Shikhaliev, Sidorenko, Kartsev, & Simakov, 2009).

Potential in Antiviral Research

Ivashchenko et al. (2014) synthesized new indole derivatives, including ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates, and evaluated their antiviral activity, indicating possible applications in antiviral research (Ivashchenko et al., 2014).

Molecular and Electronic Structure Analysis

Srivastava et al. (2017) conducted a detailed analysis of the molecular properties and electronic structure of methyl 1H-indol-5-carboxylate, contributing to the understanding of its chemical behavior and potential applications (Srivastava et al., 2017).

Novel Synthetic Approaches

Bennett, Mullen, and Georgiev (1989) described a new synthetic approach to the indole ring system, which is essential for the development of novel indole-based compounds (Bennett, Mullen, & Georgiev, 1989).

properties

IUPAC Name

methyl 1,5-dimethylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-4-5-10-9(6-8)7-11(13(10)2)12(14)15-3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLVWEJWFCVZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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